molecular formula C22H21N3O3S2 B2636953 (E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324071-35-4

(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2636953
CAS RN: 324071-35-4
M. Wt: 439.55
InChI Key: AEDJTNAZBMBZFL-SFQUDFHCSA-N
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Description

The compound is a type of heterocyclic compound with a pyrimidine scaffold . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities . The compound has a molecular formula of C23H23N3O4S .


Synthesis Analysis

The compound could potentially be synthesized using methods similar to those used for the synthesis of other thiophene derivatives . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, NMR, and UV-Vis . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .

Scientific Research Applications

Structural and Synthetic Studies

Researchers have synthesized various thiazolo[3,2-a]pyrimidine derivatives and investigated their conformational features and supramolecular aggregation. These studies reveal that the arrangement of substituents at specific positions significantly affects the molecule's intermolecular interaction patterns, which are crucial for understanding its chemical behavior and potential applications in material science and drug design (Nagarajaiah & Begum, 2014).

Potential Biological Activities

Thiazolo[3,2-a]pyrimidines have been explored for their anti-inflammatory activities, showing that certain derivatives exhibit moderate activity, suggesting potential therapeutic applications (Tozkoparan et al., 1998). Further synthetic efforts have led to a range of compounds with varied substituents, aiming to identify more potent and selective agents with desirable pharmacological profiles (Tozkoparan et al., 1999).

Advanced Synthetic Approaches

Advanced synthetic methodologies have enabled the creation of novel thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of this scaffold in medicinal chemistry. These approaches often involve cycloaddition reactions and the exploration of different substituents to generate compounds with potentially useful properties (Zeng et al., 2018). The diversity in structure and function of these molecules underscores their significance in scientific research, with implications for developing new materials and therapeutic agents.

properties

IUPAC Name

methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-18(21(27)28-4)19(16-6-5-11-29-16)25-20(26)17(30-22(25)23-13)12-14-7-9-15(10-8-14)24(2)3/h5-12,19H,1-4H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDJTNAZBMBZFL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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